molecular formula C12H12N2S B13967146 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole CAS No. 42158-45-2

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole

Katalognummer: B13967146
CAS-Nummer: 42158-45-2
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: QXHYCMISCMKIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may also be employed to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the tetrahydropyridine moiety.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness: Compared to similar compounds, 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole stands out due to its unique combination of the benzothiazole and tetrahydropyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

42158-45-2

Molekularformel

C12H12N2S

Molekulargewicht

216.30 g/mol

IUPAC-Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-5,13H,6-8H2

InChI-Schlüssel

QXHYCMISCMKIRL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC=C1C2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.